molecular formula C16H25N3O4S B15016797 N'-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide

Cat. No.: B15016797
M. Wt: 355.5 g/mol
InChI Key: WEPPRKDCHDCPTB-SAPNQHFASA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group and a sulfonohydrazide moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The sulfonohydrazide moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
  • N’-[(E)-(3-nitrophenyl)methylidene]amino acetate

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to its specific structural features, such as the long nonane chain, which can influence its solubility, reactivity, and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H25N3O4S/c1-2-3-4-5-6-7-8-12-24(22,23)18-17-14-15-10-9-11-16(13-15)19(20)21/h9-11,13-14,18H,2-8,12H2,1H3/b17-14+

InChI Key

WEPPRKDCHDCPTB-SAPNQHFASA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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